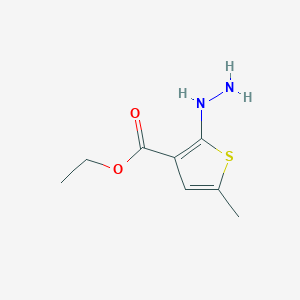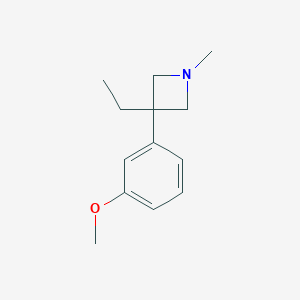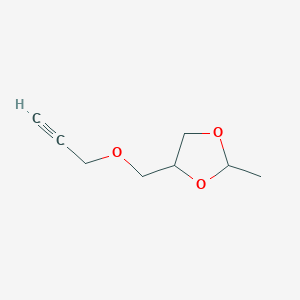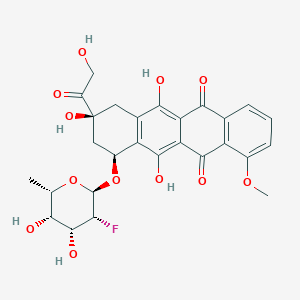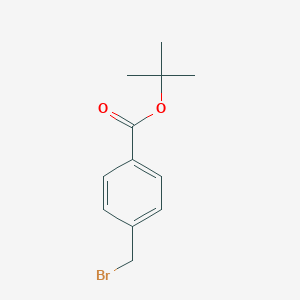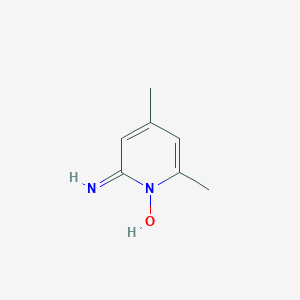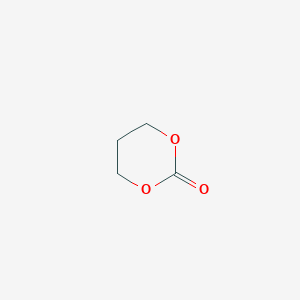
1,3-二氧杂环-2-酮
描述
1,3-Dioxan-2-one, also known as Trimethylene Carbonate, is a cyclic carbonate ester with the molecular weight of 102.09 . It plays a critical role in numerous scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology .
Synthesis Analysis
An expedient method for the synthesis of cyclic carbonates from homoallylic carbonic acid esters by means of photo-aerobic selenium-π-acid multicatalysis has been reported . This method shows that the C-C double bond of homoallylic carbonic acid esters can be directly activated by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .Molecular Structure Analysis
The molecular structure of 1,3-Dioxan-2-one can be viewed using Java or Javascript . The olefinic double bond has emerged as a tactically privileged functional group for the construction of cyclic carbonic acid esters .Chemical Reactions Analysis
Cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones have increasingly become a focal point of methodological efforts, since such motifs are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2-[4,5] and 1,3-diols .It has a boiling point of 48°C and a melting point greater than 110°C .
科学研究应用
可用于阳离子开环聚合,通过增加单体浓度、降低溶剂极性和改变环取代基,可以实现减少脱羧 (Holder 和 Liu,2010)。
1,3-二氧杂环的衍生物用于构象分析,以研究吸引和排斥的高斯效应、静电相互作用和立体电子效应等现象 (Juaristi 等,2003)。
1,3-二氧杂环-5-酮用于合成 4,6-双(芳基亚甲基)二氧杂环-5-酮,这是获取邻位三羰基衍生物的潜在支架 (Abaee 等,2008)。
1,3-二氧杂环-5-酮衍生物作为前体用于获取碳水化合物结构,从三烷氧基烷烃和二羟基丙酮二聚体中原位合成 (Poursharifi 等,2019)。
在有机化学领域,使用脯氨酸基催化剂将 2,2-二甲基-1,3-二氧杂环-5-酮不对称迈克尔加成到硝基烯烃,用于创建多功能硝基酮 (Enders 和 Chow,2006)。
烷基亚硝脲的 1,3-二氧杂环和 1,3-丙二醇衍生物已被研究其对一系列可移植肿瘤的显着影响,包括颅内移植的肿瘤 (Kon’kov 等,1998)。
1,3-二氧杂环烷的聚合产生结晶环状二聚体和三聚体的混合物,突出了其在聚合物科学中的潜力 (Plesch 和 Westermann,1969)。
1,4-二氧杂环用于核工业中测量低能β发射体,其降解是地下水和地表水污染的一个问题 (Chitra 等,2012)。
1,3-二氧杂环具有允许制备各种 1,3-双功能脂族化合物的特性 (Ap'ok 等,1969)。
2-(2-呋喃基)-1,3-二氧杂环与马来酸酐的反应产生内型和外型加合物的混合物,可用于溴化、内酯化反应和光谱研究 (Maślińska-Solich,1975)。
1,2-二氧杂环对引起疟疾的恶性疟原虫显示出显着的活性 (Daeppen 等,2015)。
已研究了酶催化 1,3-二氧杂环-2-酮开环聚合成聚(三亚甲基碳酸酯),其中脂肪酶显示出有希望的结果 (Matsumura 等,1997)。
1,3-二氧杂环-2-酮的合成和聚合成高分子量聚(三亚甲基碳酸酯)已经实现 (Albertson 和 Sjöling,1992)。
1,3-二氧杂环-2-酮的开环聚合动力学由温度和引发剂浓度决定,在高速率下获得高分子量产物 (Rafler,1993)。
已研究含 1,3-二氧杂环单元的氟化联苯型向列介晶对液晶中熔点和清点的效应 (Li 和 Wen,2001)。
已探索聚(2,5-二取代 1,3-二氧杂环-2-酮)的合成和表征,包括核磁共振波谱和分子量分布研究 (Kühling 等,1991)。
微生物驱动的芬顿反应已被用于降解 1,4-二氧杂环,展示了污染物降解中的环境应用 (Sekar 和 DiChristina,2014)。
D,L-3-甲基-1,4-二氧杂环-2-酮的聚合产生具有显着玻璃化转变温度特性的可生物降解聚(酯醚) (Lochee 等,2010)。
安全和危害
未来方向
属性
IUPAC Name |
1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHICDDUDORKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31852-84-3 | |
| Record name | Trimethylene carbonate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31852-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20953766 | |
| Record name | Trimethylene carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylene carbonate | |
CAS RN |
2453-03-4 | |
| Record name | Trimethylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylene carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylene carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLENE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4316AQ174Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


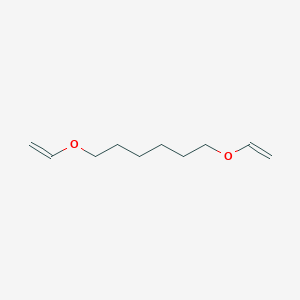
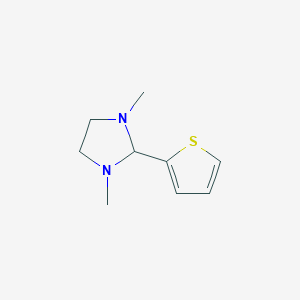
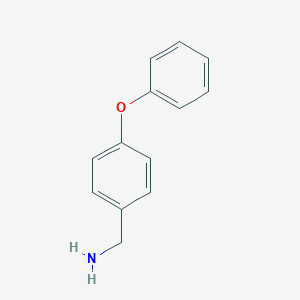
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
